molecular formula C17H14Cl4N2O2 B4035522 N,N'-propane-1,2-diylbis(2,5-dichlorobenzamide)

N,N'-propane-1,2-diylbis(2,5-dichlorobenzamide)

Cat. No.: B4035522
M. Wt: 420.1 g/mol
InChI Key: YKEVOSSEQSQDBO-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide): is a synthetic organic compound characterized by the presence of two 2,5-dichlorobenzamide groups connected by a propane-1,2-diyl linker

Scientific Research Applications

Chemistry: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of dichlorobenzamide derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as antimicrobial, anticancer, or anti-inflammatory agents is ongoing.

Industry: In industrial applications, this compound can be used as a precursor for the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) typically involves the reaction of 2,5-dichlorobenzoyl chloride with propane-1,2-diamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation Reactions: The benzene rings can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction Reactions: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed:

    Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.

    Reduction Reactions: Propane-1,2-diylbis(2,5-dichloroaniline).

    Oxidation Reactions: Quinone derivatives of the benzene rings.

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The dichlorobenzamide groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The propane-1,2-diyl linker provides flexibility and spatial orientation, allowing the compound to fit into specific binding sites.

Comparison with Similar Compounds

    N,N’-ethane-1,2-diylbis(2,5-dichlorobenzamide): Similar structure but with an ethane linker instead of propane.

    N,N’-butane-1,2-diylbis(2,5-dichlorobenzamide): Similar structure but with a butane linker instead of propane.

    N,N’-propane-1,2-diylbis(2,4-dichlorobenzamide): Similar structure but with chlorine atoms at different positions on the benzene rings.

Uniqueness: N,N’-propane-1,2-diylbis(2,5-dichlorobenzamide) is unique due to its specific arrangement of dichlorobenzamide groups and the propane-1,2-diyl linker. This configuration provides distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in certain applications compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-[2-[(2,5-dichlorobenzoyl)amino]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2O2/c1-9(23-17(25)13-7-11(19)3-5-15(13)21)8-22-16(24)12-6-10(18)2-4-14(12)20/h2-7,9H,8H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEVOSSEQSQDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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